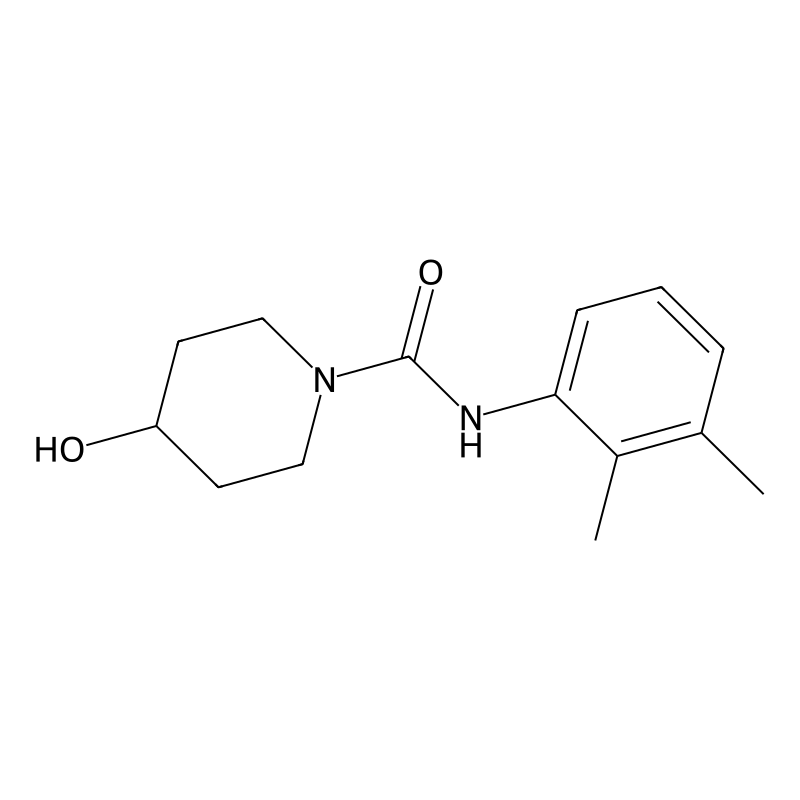

N-(2,3-dimethylphenyl)-4-hydroxypiperidine-1-carboxamide

Catalog No.

S7796901

CAS No.

M.F

C14H20N2O2

M. Wt

248.32 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

Product Name

N-(2,3-dimethylphenyl)-4-hydroxypiperidine-1-carboxamide

IUPAC Name

N-(2,3-dimethylphenyl)-4-hydroxypiperidine-1-carboxamide

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

InChI

InChI=1S/C14H20N2O2/c1-10-4-3-5-13(11(10)2)15-14(18)16-8-6-12(17)7-9-16/h3-5,12,17H,6-9H2,1-2H3,(H,15,18)

InChI Key

BWKJJCXKZPECNS-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)NC(=O)N2CCC(CC2)O)C

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)N2CCC(CC2)O)C

DMHP is a piperidine carboxamide derivative that has a phenyl group attached to it. It is a synthetic compound that is not found in nature. DMHP was first synthesized by Abbott Laboratories in 1976 and was initially developed for its analgesic properties. However, further studies have revealed its potential as a biological probe in neuroscience research. DMHP's chemical structure is similar to fentanyl, a powerful analgesic, and its derivatives.

DMHP has a molecular formula of C17H24N2O2 and a molecular weight of 288.39 g/mol. It is a white powder that is soluble in organic solvents but insoluble in water. DMHP has a melting point of 162-164°C, and its boiling point is 410°C. DMHP is a weak base due to the presence of a piperidine ring in its structure, and it undergoes hydrolysis in acidic conditions.

DMHP can be synthesized through the reaction of 3,4-dimethylbenzoic acid with piperidine followed by reaction with thionyl chloride and N-methylmorpholine N-oxide. This reaction results in the formation of DMHP as a white powder. DMHP can be characterized using techniques such as Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry.

DMHP can be analyzed using various analytical methods such as gas chromatography (GC), high-performance liquid chromatography (HPLC), and liquid chromatography-mass spectrometry (LC-MS). These techniques are used to determine the purity and identity of DMHP in various samples.

DMHP has unique biological properties and has been extensively studied for its role as a biological probe in neuroscience research. DMHP acts as a selective dopamine D2 receptor antagonist and has high affinity binding to μ-opioid receptors. DMHP's ability to bind to these receptors is potentially useful in the treatment of neuropsychiatric disorders.

The toxicity and safety of DMHP in scientific experiments have been studied in several animal models. DMHP has been shown to cause respiratory depression, which can be potentially lethal. It has also been reported to cause hypotension and bradycardia. However, the toxicity of DMHP is highly dependent on its dose and route of administration.

DMHP's unique biological properties have made it an essential tool for understanding the role of dopamine and μ-opioid receptors in the brain. It has been used in studies to elucidate the effects of drugs of abuse such as cocaine, amphetamine, and opioids on neurotransmitter receptors.

Research of DMHP has been primarily focused on its potential therapeutic applications in neuropsychiatric disorders such as schizophrenia and depression. Further, research has also been conducted to investigate DMHP's potential as a research tool for better understanding the role of dopamine and μ-opioid receptors in the brain.

DMHP has potential implications in several fields, primarily in the neurosciences and pharmacology. Its unique biological properties make it an essential tool for studying the brain's neurotransmitter systems. DMHP could also have potential applications in the development of new drug treatments for neuropsychiatric disorders.

Although DMHP has unique biological properties and potential therapeutic applications, there are significant limitations to its use. DMHP is highly potent and has the potential for abuse. Further, it is essential to understand the potential long-term effects of DMHP on the brain's neurotransmitter systems. Future research should focus on addressing these limitations and determining the potential benefits of DMHP in neuropsychiatric disorders.

for DMHP research should be focused on eliminating the potential for abuse and developing safer dosage forms. Research should also be conducted to determine the potential long-term effects of DMHP on the brain's neurotransmitter systems. Further, DMHP's use as a potential therapeutic agent requires significant clinical testing, and its potential as a new class of therapeutic agents should be explored.

XLogP3

1.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

248.152477885 g/mol

Monoisotopic Mass

248.152477885 g/mol

Heavy Atom Count

18

Dates

Last modified: 01-05-2024

Explore Compound Types

Get ideal chemicals from 750K+ compounds